molecular formula C20H17N5OS B2777362 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 941911-51-9

2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

Cat. No. B2777362
CAS RN: 941911-51-9
M. Wt: 375.45
InChI Key: QKTQMBKVFXDZNQ-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been synthesized as a novel CDK2 targeting compound .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of this compound is C18H17N7O2S . Its average mass is 395.438 Da and its mono-isotopic mass is 395.116455 Da .


Chemical Reactions Analysis

The compound has been tested for its inhibitory effect, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, compared to the control drug sorafenib with an IC50 of 0.184 ± 0.01 μM .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole scaffold has become a privileged structure in drug discovery. Its high chemical stability, aromatic character, and hydrogen bonding ability make it an attractive motif for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market. For instance:

Organic Synthesis

Researchers have explored various synthetic approaches to prepare 1,2,3-triazoles. These methodologies can be broadly categorized into four types:

Fluorescent Imaging and Materials Science

Fluorescent 1,2,3-triazoles have been employed as imaging probes. Additionally, their incorporation into materials can impart unique properties, making them useful in material science applications.

Future Directions

The compound has shown potent dual activity against examined cell lines and CDK2, and thus has been selected for further investigations . It has exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future studies may focus on these aspects to further understand the potential of this compound in cancer treatment.

properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14-7-9-15(10-8-14)11-25-19-18(23-24-25)20(22-13-21-19)27-12-17(26)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTQMBKVFXDZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

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